REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH:13]2[CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH:13]2[CH2:14][NH:15][CH2:16]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]
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Name
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|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])NC1CN(C1)C(=O)OC(C)(C)C
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Name
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|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 15 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure at 40° C.
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Reaction Time |
15 min |
Name
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|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])NC1CNC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.24 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |